cis-2-fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide
Description
(cis-2-Fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide (CAS: 127199-12-6) is a chiral acetamide derivative characterized by a cis-2-fluorocyclopropyl group and an (R)-1-phenylethyl substituent. This compound is commercially available, reflecting its relevance in synthetic chemistry and drug discovery .
Properties
CAS No. |
127199-12-6 |
|---|---|
Molecular Formula |
C12H14FNO |
Molecular Weight |
207.24 g/mol |
IUPAC Name |
(1R,2R)-2-fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C12H14FNO/c1-8(9-5-3-2-4-6-9)14-12(15)10-7-11(10)13/h2-6,8,10-11H,7H2,1H3,(H,14,15)/t8-,10+,11-/m1/s1 |
InChI Key |
XWUIVRLWEGBPDB-DVVUODLYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC2F |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)[C@H]2C[C@H]2F |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC2F |
Origin of Product |
United States |
Preparation Methods
The synthesis of cis-2-fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorocyclopropyl Group: This step involves the cyclopropanation of an appropriate alkene with a fluorinating agent under controlled conditions.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction, where a suitable phenylethyl halide reacts with an intermediate.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or a similar reagent.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
cis-2-fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorocyclopropyl group, where nucleophiles like amines or thiols replace the fluorine atom, forming new derivatives.
Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
Overview
The compound cis-2-fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide is a fluorinated cyclopropane derivative that has garnered attention in various fields of scientific research. Its unique structure, which includes a fluorinated cyclopropyl group and a phenylethyl moiety, contributes to its diverse applications, particularly in medicinal chemistry, biological studies, and material science.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly in:
- Neurological Disorders : Its structure may enhance binding affinity to receptors involved in neurological pathways, making it a candidate for pain relief and anti-inflammatory therapies.
- Cancer Treatment : Initial studies suggest that it may interact with biological targets relevant to cancer progression and treatment.
Biological Studies
Research has focused on:
- Enzyme Interaction Studies : The unique fluorinated structure may influence how the compound interacts with enzymes and receptors, potentially leading to novel insights into drug design.
- Structure-Activity Relationship (SAR) Studies : Investigating how variations in the compound's structure affect its biological activity can inform the development of more effective therapeutic agents.
Material Science
In industrial applications, this compound serves as a precursor for synthesizing specialty chemicals and new materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of cis-2-fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorocyclopropyl group is known to enhance the compound’s binding affinity and selectivity, while the phenylethylacetamide moiety contributes to its overall stability and bioavailability. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Analog: trans-2-Fluorocyclopropyl Derivative
The trans-isomer (CAS: 167073-06-5) shares the molecular formula C₁₃H₁₆FNO and molecular weight (221.27 g/mol) with the cis-analog. Key differences arise from the cyclopropyl group’s stereochemistry:
- Synthesis and Stability : The trans-configuration may exhibit distinct synthetic challenges, such as steric hindrance during cyclopropane ring formation or purification hurdles due to similar polarity to the cis-isomer .
- Physicochemical Properties : The trans-isomer’s spatial arrangement could alter melting points, solubility, or crystal packing compared to the cis-form. Computational modeling or crystallography (e.g., SHELX ) would clarify these differences.
Heterocyclic Substituted Acetamides
Compounds like (S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide (CAS: 129340-81-4, C₁₄H₁₇N₃OS, MW: 275.37 g/mol) replace the fluorocyclopropyl group with a 4-methylthiazole ring :
- Synthetic Complexity : The thiazole ring’s incorporation may require multi-step synthesis, contrasting with the fluorocyclopropyl group’s direct introduction.
Benzodioxine-Based Analog
N-(1(S)-Phenylethyl)-6-formyl-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide (MW: 324.35 g/mol) features a benzodioxine scaffold :
- Electron-Rich Scaffold : The benzodioxine ring’s electron density may increase solubility but reduce membrane permeability compared to the fluorocyclopropyl group.
- Functional Group Diversity : The formyl group offers a site for further derivatization, a flexibility absent in the fluorocyclopropyl analog.
Amino-Hydroxy Acetamide Derivatives
Compounds like N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (, compound e) exhibit extended alkyl chains and polar groups (amino, hydroxy) :
- Solubility and Bioavailability: Hydroxy and amino groups improve aqueous solubility but may limit blood-brain barrier penetration.
- Stereochemical Complexity : Multi-chiral centers increase synthetic difficulty compared to the cis-fluorocyclopropyl analog.
Data Table: Key Structural and Commercial Attributes
Biological Activity
Cis-2-fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide is a compound with potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. This article explores its biological activity, focusing on its mechanism of action, efficacy in various studies, and potential clinical applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 127199-12-6
The unique cyclopropyl ring and the phenylethyl group contribute to its biological activity, particularly its interaction with specific receptors and enzymes involved in neurodegeneration.
Interaction with Amyloid Precursor Protein (APP)
Research indicates that this compound may inhibit the production of amyloid-beta (Aβ) peptides from APP, which are implicated in Alzheimer's disease pathology. By modulating the γ-secretase activity, it potentially reduces Aβ accumulation in neuronal cells .
Modulation of Neurotransmitter Systems
The compound has been shown to affect serotonin receptors, particularly the 5-HT6 receptor, which plays a significant role in cognitive functions. Activation or inhibition of these receptors can lead to improvements in memory and learning processes, making it a candidate for treating cognitive dysfunctions associated with aging and neurodegenerative diseases .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against cultured neuronal cells. It has been shown to:
- Reduce Aβ levels : Lower concentrations of Aβ were observed in treated cell cultures compared to controls.
- Enhance neuronal survival : The compound promoted cell viability under stress conditions, suggesting neuroprotective properties.
In Vivo Studies
In vivo studies using transgenic mouse models of Alzheimer's disease have provided compelling evidence for the biological activity of this compound:
These findings suggest that the compound not only affects Aβ production but also enhances overall cognitive function.
Clinical Implications
Recent studies have explored the implications of using this compound as a therapeutic agent:
- Alzheimer’s Disease Treatment : Early-phase clinical trials are investigating its efficacy in patients with mild to moderate Alzheimer's disease, focusing on cognitive improvement and safety profiles.
- Cognitive Enhancement : Research is also exploring its potential use in age-related cognitive decline, targeting improvements in memory and learning capabilities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for cis-2-fluorocyclopropyl-N-((R)-1-phenylethyl)acetamide, considering stereochemical control?
- Methodology : Stereoselective synthesis can be achieved via iron-catalyzed acylation of amines with carboxylic acids. For example, (R)-1-phenylethylamine derivatives undergo stereoretentive acylation under oxygenated conditions, ensuring retention of configuration at chiral centers . Key steps include:
- Use of chiral auxiliaries (e.g., (R)-1-phenylethylamine) to direct stereochemistry.
- Temperature control (60–80°C) and solvent selection (e.g., toluene) to minimize racemization.
- Characterization via chiral HPLC or X-ray crystallography to confirm enantiopurity .
Q. How can structural characterization of this compound be performed to resolve its cyclopropane geometry and amide conformation?
- Methodology : Combine spectroscopic and crystallographic techniques:
- X-ray diffraction to determine the cis configuration of the fluorocyclopropyl group and spatial arrangement of the amide bond .
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to analyze coupling constants (e.g., JF,H for cyclopropane ring strain) and NOE interactions between the fluorocyclopropyl and phenylethyl groups .
- Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .
Q. What preliminary biological screening strategies are recommended for assessing its pharmacological potential?
- Methodology :
- In vitro assays : Test anti-inflammatory activity via COX-2 inhibition or TNF-α suppression, referencing protocols for structurally similar phenoxyacetamide derivatives .
- Binding affinity studies : Use SPR (surface plasmon resonance) to evaluate interactions with targets like GPCRs or kinases.
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values .
Advanced Research Questions
Q. How can stereochemical inconsistencies between synthetic intermediates and final products be resolved?
- Methodology :
- Dynamic NMR : Monitor conformational exchange in solution (e.g., cyclopropane ring puckering) to identify dynamic stereochemical effects .
- X-ray crystallography : Compare crystal structures of intermediates (e.g., acylated precursors) and the final product to trace stereochemical drift during synthesis .
- Computational modeling : Use MM2 or AM1 force fields to predict energy barriers for stereoinversion and validate against experimental data .
Q. What computational approaches are suitable for predicting the compound’s conformational stability and binding modes?
- Methodology :
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, incorporating fluorine-specific parameters for accurate halogen bonding .
- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to assess cyclopropane ring strain and fluorination effects on electronic properties .
- MD simulations : Track conformational dynamics in aqueous or lipid bilayer environments (100 ns trajectories) to study membrane permeability .
Q. How can researchers address discrepancies between spectroscopic data and crystallographic results?
- Methodology :
- Multi-technique validation : Cross-reference NMR-derived dihedral angles with X-ray torsion angles to identify solution vs. solid-state conformational differences .
- Variable-temperature NMR : Probe temperature-dependent shifts to detect flexible regions (e.g., amide bond rotation) that may explain crystallographic rigidity .
- Hydrogen-bond analysis : Use Hirshfeld surfaces (from crystallography) to identify intermolecular interactions absent in solution-phase NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
